

An In-Depth Technical Guide to Amino-PEG5-Boc: Structure, Function, and Application

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Compound of Interest

Compound Name: Amino-PEG5-Boc

Cat. No.: B605465

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For Researchers, Scientists, and Drug Development Professionals

Amino-PEG5-Boc is a heterobifunctional chemical linker vital in modern biopharmaceutical research and development. It features a five-unit polyethylene glycol (PEG) chain that imparts hydrophilicity, attached to an amine group at one end and a Boc-protected amine at the other. This structure makes it a versatile tool for covalently linking molecules, particularly in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functionality: A Bridge Between Molecules

The primary function of **Amino-PEG5-Boc** is to act as a flexible, hydrophilic spacer that connects two different molecules.^{[1][2][3]} The key to its utility lies in its orthogonal protecting groups. The free amine group is readily available for conjugation, while the tert-butyloxycarbonyl (Boc) protecting group on the other amine can be selectively removed under acidic conditions to allow for a second, sequential conjugation.^{[4][5]} This step-wise reactivity is crucial for the precise assembly of complex biomolecules.

The integrated PEG chain is not merely a spacer; it enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and favorably impacts pharmacokinetic properties by extending circulation time.^{[6][7]}

Physicochemical and Structural Data

Below is a summary of the key quantitative data for a common variant, t-Boc-N-amido-PEG5-amine.

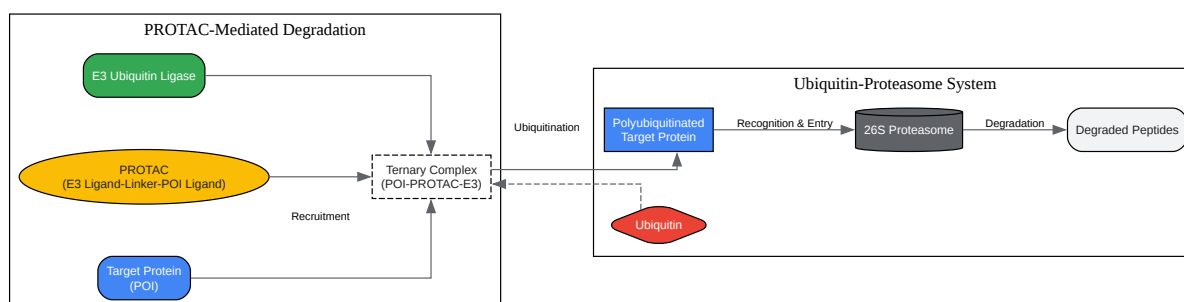
Property	Value	Reference(s)
Chemical Formula	C17H36N2O7	[4][8][9]
Molecular Weight	380.48 g/mol	[4][8][10]
CAS Number	189209-27-6	[8][9][11]
Appearance	Oil	[8]
Purity	Typically >95% or >98%	[5][9][10]
Solubility	Soluble in water, DMSO, DCM, DMF, THF, Acetonitrile	[8][9]
Storage Condition	-20°C for long-term storage	[5][9]

Applications in Advanced Therapeutics

Amino-PEG5-Boc and its derivatives are instrumental in the development of sophisticated drug modalities.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3][12] A PROTAC consists of a ligand that binds to a target protein and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. **Amino-PEG5-Boc** is frequently used as this linker.[1][2][3] The length and flexibility of the PEG chain are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[12][13]



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PROTAC Mechanism of Action

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug.[7][14] The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers like those derived from **Amino-PEG5-Boc** can improve the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic drug payloads.[15] This can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[15][16]

Experimental Protocols

The use of **Amino-PEG5-Boc** typically involves a two-stage process: deprotection of the Boc group followed by conjugation of the newly freed amine.

Protocol 1: Boc Group Deprotection

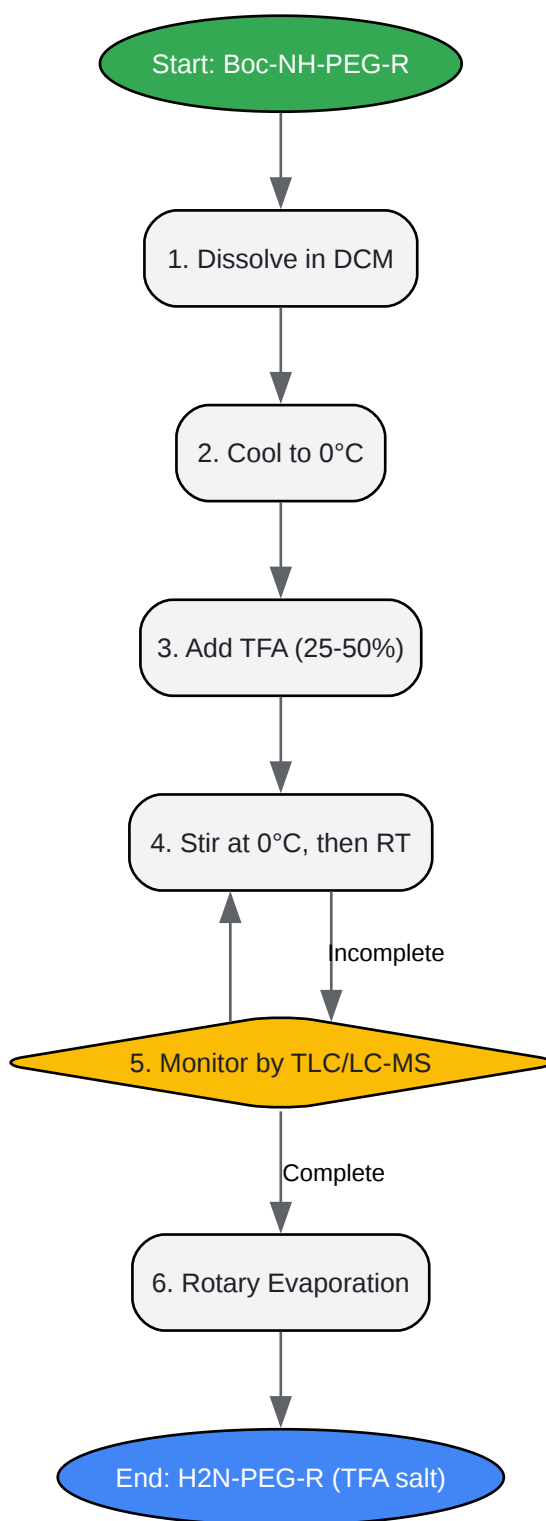
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[17]

Materials:

- Boc-protected amino-PEG compound (e.g., **Amino-PEG5-Boc**)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Ice bath
- Rotary evaporator

Procedure:

- Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M.
- Cooling: Cool the solution to 0°C using an ice bath.
- Acid Addition: Add TFA dropwise to the cooled solution to a final concentration of 25-50% (v/v).^{[10][17]}
- Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.^[17]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Remove the solvent and excess TFA by rotary evaporation. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or purified further if necessary.



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Boc Deprotection Workflow

Protocol 2: Amine Conjugation via NHS Ester Chemistry

This protocol outlines a general method for conjugating an amine-terminated PEG linker (produced from Protocol 1) to a molecule containing a carboxylic acid, which is first activated as an N-hydroxysuccinimide (NHS) ester. For direct conjugation to a protein, the deprotected Amino-PEG5-NH₂ would be reacted with an NHS-activated molecule.

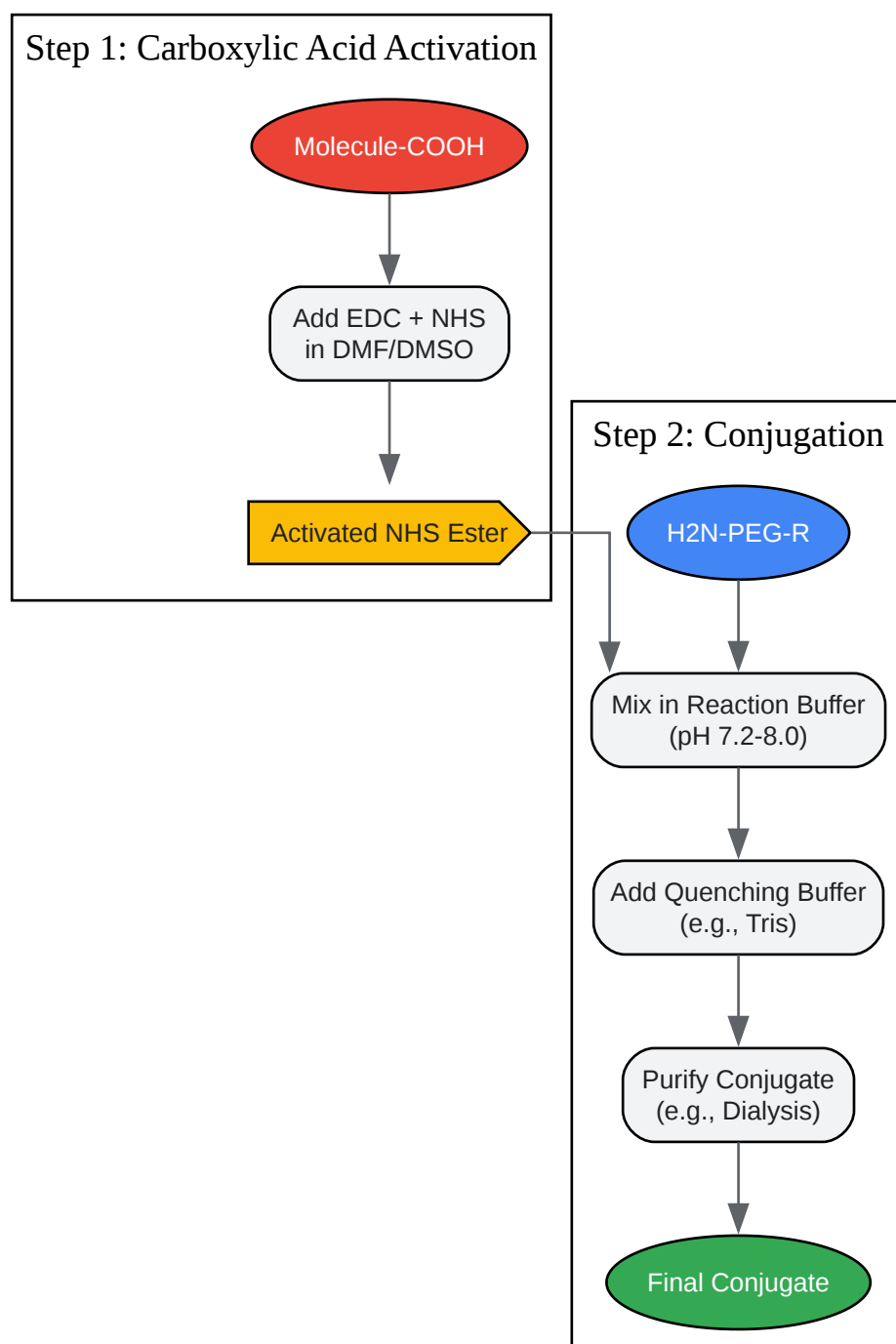
Materials:

- Molecule with a carboxylic acid group (-COOH)
- Deprotected Amino-PEG5-NH₂
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS, pH 7.2-8.0)[4][18]
- Quenching buffer (e.g., Tris or glycine)[18]
- Purification system (e.g., dialysis or size-exclusion chromatography)[18]

Procedure:

- Carboxylic Acid Activation:
 - Dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
 - Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[19]
- Conjugation Reaction:
 - Dissolve the deprotected amino-PEG linker in the reaction buffer (e.g., PBS, pH 7.4).
 - Add the activated NHS ester solution to the amino-PEG solution. A molar excess of the NHS ester (e.g., 10-20 fold) is often used when conjugating to proteins.[4][8]

- Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
- Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.[18]
- Purification: Purify the final conjugate to remove excess reagents and by-products using dialysis, size-exclusion chromatography, or other appropriate methods.[8][18]



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Amine-NHS Ester Conjugation Workflow

In conclusion, **Amino-PEG5-Boc** is a foundational building block in modern drug development and bioconjugation. Its well-defined structure, hydrophilic properties, and versatile reactivity enable the precise construction of complex and highly effective therapeutic agents. The protocols and data provided herein offer a guide for researchers to effectively utilize this powerful chemical tool.

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